6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one

Description

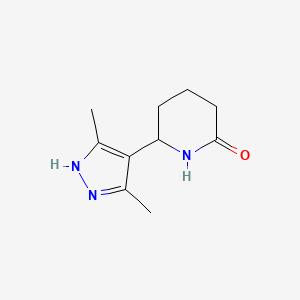

6-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidin-2-one (CAS: 1367676-20-7) is a heterocyclic organic compound with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . Structurally, it consists of a piperidin-2-one ring fused to a 3,5-dimethylpyrazole moiety at the 4-position of the pyrazole ring. Key identifiers include:

Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYFQDYHMOONMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2CCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one involves several steps, typically starting with the formation of the pyrazole ring followed by its attachment to the piperidinone structure. Common synthetic routes include:

Cyclization Reactions: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

Substitution Reactions: The pyrazole ring is then attached to the piperidinone via substitution reactions, often using halogenated intermediates.

Industrial production methods may involve optimized versions of these synthetic routes to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group in the piperidinone ring to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidinone ring may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Functional Group Analysis

Pyrazole Substitution Position :

- The target compound features pyrazole substitution at the 4-position , whereas the analogue in Table 1 (871502-18-0) has substitution at the 1-position . This positional isomerism may alter steric effects and binding affinities in biological systems.

Lactam vs.

Substituent Complexity :

- The WHO-listed compound (C₂₁H₁₈F₃N₃O₃) incorporates fluorinated aryl and benzimidazole groups, enhancing lipophilicity and possibly improving blood-brain barrier penetration compared to the simpler dimethylpyrazole in the target compound .

Pharmacological Implications

- Target Compound : The compact structure (193.25 g/mol) may favor oral bioavailability and CNS activity, common in piperidine derivatives .

- Phenylpiperazine Analogue (871502-18-0) : The phenylpiperazine moiety is frequently associated with serotonin receptor modulation, suggesting divergent therapeutic applications compared to the target compound .

- Fluorinated Analogue (WHO List 87) : Fluorine atoms and a bulky benzimidazole group could enhance metabolic stability but may reduce solubility .

Biological Activity

6-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and pharmacological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₅N₃O. The compound features a piperidine ring linked to a pyrazole moiety, which is known for its diverse biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃O |

| SMILES | CC1=C(C(=NN1)C)C2CCCC(=O)N2 |

| InChI | InChI=1S/C10H15N3O/c1... |

| InChIKey | GKYFQDYHMOONMD-UHFFFAOYSA-N |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values ranging from 2.43 to 14.65 μM .

Mechanisms of Action:

- Microtubule Destabilization : Some pyrazole derivatives act as microtubule-destabilizing agents, which is crucial for their anticancer activity .

- Apoptosis Induction : Studies show that these compounds can enhance caspase-3 activity, indicating their role in promoting apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been noted for other pharmacological activities:

- Antibacterial : Certain derivatives exhibit significant antibacterial properties .

- Anti-inflammatory : Pyrazole compounds have demonstrated anti-inflammatory effects in various models .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:

- Study on EGFR Inhibition : Compounds similar to this compound were tested for their ability to inhibit the epidermal growth factor receptor (EGFR). Compounds with piperidine moieties showed promising IC₅₀ values comparable to established drugs like Tamoxifen .

- PD-L1 Inhibitors : Another study identified small molecules that disrupt the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. Although not directly involving our compound, it highlights the relevance of pyrazole derivatives in modern therapeutic strategies against cancer .

Q & A

Q. What are the recommended synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyrazole derivatives with piperidinone precursors. For example, sulfonylation or alkylation reactions using intermediates like (3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl chloride (as seen in structurally related compounds) can yield the target molecule . Optimization may include solvent selection (e.g., DMF for polar reactions), temperature control (20–80°C), and catalytic bases like triethylamine. Purity can be monitored via HPLC using ammonium acetate buffer (pH 6.5) for mobile phases .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrazole and piperidinone rings.

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.

- HPLC/UV with a C18 column and buffered mobile phase (pH 6.5) to quantify impurities . Cross-reference spectral data with structurally analogous pyrazolyl-piperidinones, such as those in PubChem entries .

Q. What solvent systems are suitable for solubility and stability studies?

The compound’s solubility depends on its keto-enol tautomerism. Test polar aprotic solvents (DMSO, DMF) for dissolution, and aqueous buffers (pH 4–8) for stability. Avoid prolonged exposure to acidic conditions, which may hydrolyze the piperidinone ring. Storage at room temperature in inert atmospheres is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is critical for determining the dominant tautomer (e.g., keto vs. enol forms) and ring puckering in the piperidinone moiety . For challenging crystallizations, employ vapor diffusion with ethanol/water mixtures. Compare bond lengths and angles to related structures, such as 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one .

Q. What strategies address contradictory bioactivity data in pharmacological assays?

Contradictions may arise from off-target interactions or assay-specific conditions.

- Conduct dose-response curves across multiple cell lines.

- Use molecular docking to assess binding affinity to targets like corticotropin-releasing factor receptors, leveraging frameworks from SAR studies of pyrazolyl-piperidinone derivatives .

- Validate via kinetic solubility assays to rule out false negatives from precipitation .

Q. How can computational modeling predict metabolic pathways or toxicity risks?

Apply ADMET prediction tools (e.g., SwissADME) to evaluate cytochrome P450 interactions and metabolic sites. Focus on the pyrazole ring (potential oxidation) and piperidinone (hydrolysis). Experimental validation via microsomal stability assays (e.g., liver microsomes + NADPH) is essential .

Q. What methodological frameworks ensure rigorous structure-activity relationship (SAR) analysis?

Align SAR studies with a conceptual framework linking substituent effects (e.g., methyl groups on pyrazole) to biological outcomes. For example:

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data?

Investigate pharmacokinetic factors:

- Measure plasma protein binding (equilibrium dialysis) to assess bioavailability.

- Perform metabolite profiling (LC-MS/MS) to identify inactive/degraded forms.

- Optimize formulations using PEGylated nanoparticles or cyclodextrin complexes to enhance solubility .

Methodological Notes

- Data Contradiction Analysis : Apply Bayesian statistics to weigh evidence from conflicting assays, prioritizing orthogonal methods (e.g., SPR vs. cell-based assays) .

- Theoretical Grounding : Anchor hypotheses to established mechanisms, such as pyrazole-mediated kinase inhibition or piperidinone-derived conformational rigidity in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.